molecular formula C9H9ClO2 B8260495 (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B8260495
M. Wt: 184.62 g/mol
InChI Key: BKZILOXWDYFLJW-UHFFFAOYSA-N
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Description

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methanol group at the 1st position of the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include benzofuran carboxylic acids, benzofuran alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors involved in various cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular functions and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: Similar to benzofuran, benzothiophene contains a fused benzene and thiophene ring.

    Indole: Indole is another heterocyclic compound with a fused benzene and pyrrole ring.

Uniqueness

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of the chlorine atom and methanol group, which confer specific chemical and biological properties. These substituents enhance the compound’s reactivity and potential as a therapeutic agent compared to other benzofuran derivatives .

Properties

IUPAC Name

(7-chloro-1,3-dihydro-2-benzofuran-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-3-1-2-6-5-12-8(4-11)9(6)7/h1-3,8,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZILOXWDYFLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(O1)CO)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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